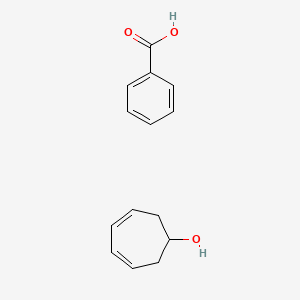
Benzoic acid;cyclohepta-3,5-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;cyclohepta-3,5-dien-1-ol: is a unique compound that combines the structural features of benzoic acid and cyclohepta-3,5-dien-1-ol Benzoic acid is a simple aromatic carboxylic acid, while cyclohepta-3,5-dien-1-ol is a cyclic alcohol with a seven-membered ring containing two double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;cyclohepta-3,5-dien-1-ol can be achieved through several methods. One common approach involves the reaction of benzoic acid with cyclohepta-3,5-dien-1-ol under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of benzoic acid and cyclohepta-3,5-dien-1-ol in the presence of a metal catalyst, such as palladium or platinum. This process allows for the selective reduction of the double bonds in cyclohepta-3,5-dien-1-ol while preserving the carboxylic acid group in benzoic acid.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;cyclohepta-3,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives and cyclohepta-3,5-dien-1-one.
Reduction: Reduction reactions can convert the double bonds in cyclohepta-3,5-dien-1-ol to single bonds, resulting in cycloheptanol derivatives.
Substitution: The aromatic ring in benzoic acid can undergo electrophilic substitution reactions, leading to the formation of substituted benzoic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens.
Major Products Formed
Oxidation: Benzoic acid derivatives and cyclohepta-3,5-dien-1-one.
Reduction: Cycloheptanol derivatives.
Substitution: Substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid;cyclohepta-3,5-dien-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid;cyclohepta-3,5-dien-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anti-inflammatory effects could be due to the modulation of inflammatory pathways.
Comparación Con Compuestos Similares
Benzoic acid;cyclohepta-3,5-dien-1-ol can be compared with other similar compounds, such as:
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Cyclohepta-3,5-dien-1-ol: A cyclic alcohol with potential biological activities.
Salicylic acid: An aromatic carboxylic acid with anti-inflammatory and antimicrobial properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
59171-91-4 |
|---|---|
Fórmula molecular |
C14H16O3 |
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
benzoic acid;cyclohepta-3,5-dien-1-ol |
InChI |
InChI=1S/C7H6O2.C7H10O/c8-7(9)6-4-2-1-3-5-6;8-7-5-3-1-2-4-6-7/h1-5H,(H,8,9);1-4,7-8H,5-6H2 |
Clave InChI |
FBSGKEAMVIOUQG-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=CCC1O.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


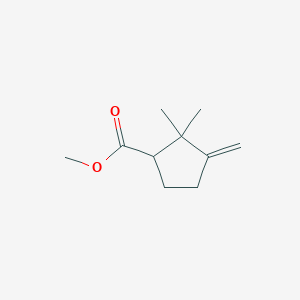

![2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14618995.png)

![6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14619017.png)
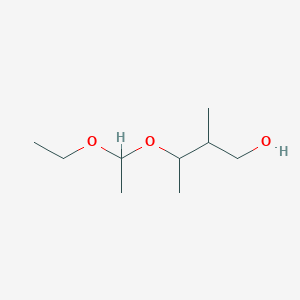
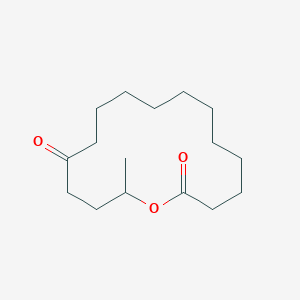

![[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol](/img/structure/B14619030.png)
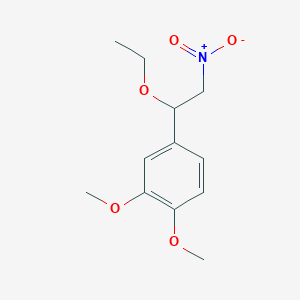
![3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal](/img/structure/B14619037.png)
![2-[1-(4-Fluorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14619047.png)


